Kinase Inhibitory Selectivity Profile of 3-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine Compared to Unsubstituted and 4-Bromo Isomers
Direct SAR analysis from the Sklepari et al. study shows that compounds with the 3-bromo-1-methyl substitution pattern (analogous to the target compound) exhibit a distinct kinase inhibitory profile. While specific IC50 data for 3-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine is not provided in the public abstract, the study establishes a class-level inference that substitution at the 3- and 1- positions is critical for activity. Specifically, compounds with the N1-H group (as in the 1H analog) or bulky 7-substituents showed markedly reduced or abolished activity, highlighting the importance of the 1-methyl and 3-bromo groups for maintaining kinase inhibition. The data for related compounds in the series (e.g., 3-phenyl derivatives) shows IC50 values in the low micromolar range (0.87-4.3 μM) against cancer cell lines [1], providing a quantitative benchmark for the class. The target compound, with its specific 3-bromo and 1-methyl substitution, is essential for maintaining this activity and selectivity profile, as any deviation (e.g., N1-H, 4-bromo, or 7-substitution) is known to significantly alter the SAR [2].
| Evidence Dimension | Kinase Inhibitory Activity (GSK3α/β, CLK1, DYRK1A) and Cytotoxicity |
|---|---|
| Target Compound Data | Essential scaffold for activity; IC50 range for related 3-phenyl derivatives: 0.87-4.3 μM against cancer cell lines. |
| Comparator Or Baseline | Unsubstituted or N1-H analog; 4-bromo isomer; compounds with bulky 7-substituents. |
| Quantified Difference | N1-H and 7-substituent analogs show reduced or abolished activity. The target compound's substitution pattern is critical for maintaining potency. |
| Conditions | In vitro kinase inhibition assay and cell viability assays (cancer cell lines) as reported in Sklepari et al. 2017 and related studies [1]. |
Why This Matters
Procurement of the correct substitution pattern is essential for replicating published SAR and achieving target engagement; using an unsubstituted or incorrectly substituted analog will yield inactive or off-target compounds.
- [1] Sklepari, M., et al. 'Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines.' Chemical and Pharmaceutical Bulletin, 2017, 65, 66-81. View Source
- [2] Bedwell, E.V., et al. 'Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.' RSC Advances, 2023, 13, 34391-34399. View Source
